2-Hydroxylamino-6-nitrotoluene
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Overview
Description
2-Hydroxylamino-6-nitrotoluene is a chemical compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a hydroxylamino group (-NH-OH) and a nitro group (-NO2) attached to a toluene ring
Preparation Methods
2-Hydroxylamino-6-nitrotoluene can be synthesized through the reduction of 2,6-dinitrotoluene. One common method involves the use of zinc dust and ammonium chloride (NH4Cl) as reducing agents . The reaction typically takes place in an aqueous medium under controlled conditions to ensure the selective reduction of one nitro group to a hydroxylamino group while leaving the other nitro group intact.
Chemical Reactions Analysis
2-Hydroxylamino-6-nitrotoluene undergoes various chemical reactions, including:
Oxidation: The hydroxylamino group can be oxidized to a nitroso group (-NO).
Reduction: Further reduction can convert the nitro group to an amino group (-NH2).
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Major products formed from these reactions include 2-amino-6-nitrotoluene and 2-nitroso-6-nitrotoluene .
Scientific Research Applications
2-Hydroxylamino-6-nitrotoluene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential mutagenic and cytotoxic effects.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxylamino-6-nitrotoluene involves its interaction with cellular components. The hydroxylamino group can undergo redox cycling, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids. The compound’s effects are mediated through its ability to interact with various molecular targets and pathways involved in cellular metabolism and stress responses .
Comparison with Similar Compounds
2-Hydroxylamino-6-nitrotoluene can be compared with other similar compounds, such as:
4-Amino-2-hydroxylamino-6-nitrotoluene: This compound has an additional amino group, which can influence its reactivity and applications.
2-Amino-5-hydroxyl-4-hydroxylamino-6-nitrotoluene:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-6(8-10)3-2-4-7(5)9(11)12/h2-4,8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXIHBIHMDSOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206778 |
Source
|
Record name | Benzenamine, N-hydroxy-2-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-95-8 |
Source
|
Record name | Benzenamine, N-hydroxy-2-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, N-hydroxy-2-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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